2-Chloro-1-(4-ethyl-phenyl)-propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

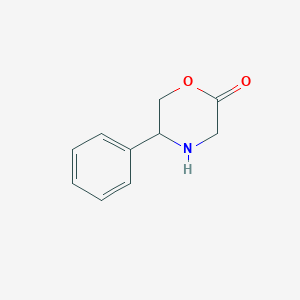

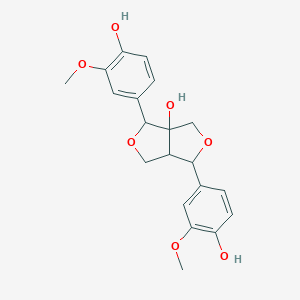

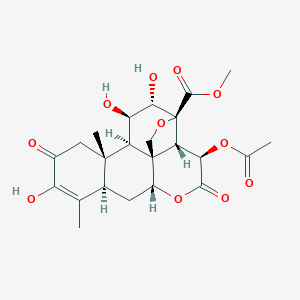

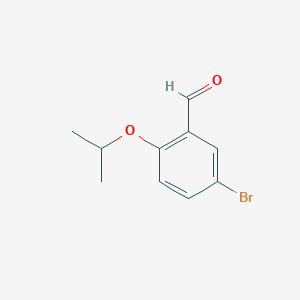

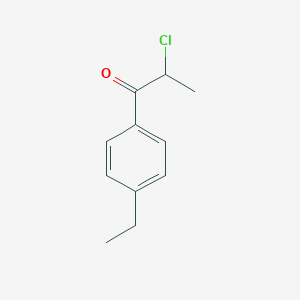

“2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” can be represented by the InChI string: 1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 . This indicates the presence of a chlorine atom, an ethyl group, and a phenyl group in the molecule .

Physical And Chemical Properties Analysis

“2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” is a solid substance . Its molecular weight is 182.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Crystal Structures

Research on cathinone derivatives, including compounds structurally related to 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, highlights the utility of spectroscopic methods (NMR, IR, GC-MS, LC-MS) and X-ray crystallography for chemical characterization. These techniques are crucial for identifying and confirming the purity and structural integrity of such compounds in forensic toxicology and pharmaceutical research (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Bioreduction Processes

Studies on the bioreduction of related chlorinated compounds by baker’s yeast (Saccharomyces cerevisiae) under various conditions demonstrate the potential for using biocatalysis in the synthesis of pharmaceutical intermediates. This research sheds light on optimizing reaction conditions for enantiomeric excess and yield, relevant for the production of chiral alcohols used in antidepressant drugs (Siqueira Filho, Rodrigues, & Moran, 2001).

Asymmetric Synthesis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity is a pivotal research area. This process utilizes microbial reductases for the conversion of related chlorinated ketones to chiral alcohols, highlighting the importance of enzymatic catalysis in producing optically active pharmaceutical ingredients (Choi, Choi, Kim, Uhm, & Kim, 2010).

Antimicrobial and Anti-inflammatory Applications

Compounds derived from 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. Research in this area is significant for the development of new therapeutic agents with potential applications in treating infections and inflammatory conditions (Husain, Sarafroz, & Ahuja, 2008).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, including chalcone derivatives, from 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, have implications for materials science and drug discovery. These studies contribute to the understanding of structure-activity relationships and the development of compounds with specific optical and biological properties (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).

Propiedades

IUPAC Name |

2-chloro-1-(4-ethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOMMTNAQBVVDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391534 |

Source

|

| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-ethylphenyl)propan-1-one | |

CAS RN |

132560-66-8 |

Source

|

| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.